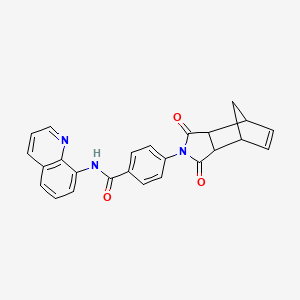

IWR-1-endo

Descripción general

Descripción

IWR-1-endo es un inhibidor de moléculas pequeñas que se dirige principalmente a la vía de señalización Wnt. Este compuesto es conocido por su capacidad para estabilizar la proteína AXIN2, que desempeña un papel crucial en la degradación de β-catenina, un componente clave en la vía de señalización Wnt . Al inhibir esta vía, this compound tiene implicaciones significativas en varios procesos biológicos y enfermedades, incluido el cáncer y la investigación de células madre .

Aplicaciones Científicas De Investigación

IWR-1-endo tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

IWR-1-endo ejerce sus efectos inhibiendo la vía de señalización Wnt. Estabiliza la proteína AXIN2, que es parte del complejo de destrucción responsable de la degradación de β-catenina . Al evitar la acumulación de β-catenina, this compound bloquea eficazmente la transcripción de genes diana de Wnt, inhibiendo así la proliferación celular y promoviendo la diferenciación celular .

Análisis Bioquímico

Biochemical Properties

IWR-1-endo interacts with several key biomolecules in the Wnt/β-catenin pathway. It inhibits Wnt-induced accumulation of β-catenin, a key protein in the Wnt signaling pathway, by stabilizing the destruction complex member AXIN2 . This interaction effectively blocks the Wnt/β-catenin pathway, with an IC50 value of 180 nM .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to promote self-renewal and maintain pluripotency of human embryonic stem cells and mouse Epi-stem cells . Additionally, it promotes differentiation of cardiomyocytes from human pluripotent stem cells (PSCs) and induces the differentiation of human PSC-derived alveolar epithelial type II (AETII) to AETI cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the destruction complex member AXIN2, which leads to the stabilization of this complex . This stabilization prevents the accumulation of β-catenin, thereby inhibiting the Wnt/β-catenin signaling pathway .

Dosage Effects in Animal Models

In animal models, this compound has been shown to inhibit Wnt signaling, which can lead to various effects depending on the dosage . Specific threshold effects or toxic effects at high doses have not been extensively documented.

Metabolic Pathways

This compound is involved in the Wnt/β-catenin signaling pathway . It interacts with the destruction complex member AXIN2, affecting the metabolic flux of this pathway .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de IWR-1-endo implica múltiples pasos, que generalmente comienzan con ácido aspártico y anhídrido benzoico como materias primas. El proceso incluye reacciones de esterificación, sustitución y reducción para obtener finalmente el compuesto objetivo . La ruta sintética detallada es la siguiente:

Esterificación: El ácido aspártico reacciona con el anhídrido benzoico para formar un intermedio éster.

Sustitución: El intermedio éster se somete a una reacción de sustitución para introducir los grupos funcionales deseados.

Reducción: El paso final implica la reducción del intermedio para producir this compound.

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso se optimiza para obtener mayores rendimientos y pureza, a menudo involucrando técnicas avanzadas como reactores de flujo continuo y síntesis automatizada .

Análisis De Reacciones Químicas

Tipos de reacciones

IWR-1-endo experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de productos oxidados.

Reducción: Lo opuesto a la oxidación, esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro.

Reactivos y condiciones comunes

Oxidación: Los reactivos comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los reactivos comunes incluyen hidruro de aluminio y litio y borohidruro de sodio.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de ácidos carboxílicos, mientras que la reducción puede producir alcoholes .

Comparación Con Compuestos Similares

Compuestos similares

XAV939: Otro inhibidor de la vía de señalización Wnt que se une directamente a las enzimas tankyrasa.

Singularidad de this compound

This compound es único en su capacidad para estabilizar la proteína AXIN2, que es un componente crítico del complejo de destrucción de β-catenina . Este mecanismo de acción específico lo distingue de otros inhibidores de la vía Wnt como XAV939, que se dirigen directamente a las enzimas tankyrasa .

Propiedades

IUPAC Name |

4-[(1S,2R,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N3O3/c29-23(27-19-5-1-3-14-4-2-12-26-22(14)19)15-8-10-18(11-9-15)28-24(30)20-16-6-7-17(13-16)21(20)25(28)31/h1-12,16-17,20-21H,13H2,(H,27,29)/t16-,17+,20-,21+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSXEXBYLJIOGF-ALFLXDJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C=C[C@H]1[C@@H]3[C@H]2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.